N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine dihydrochloride is a chemical compound notable for its unique structure and potential applications in medicinal chemistry. This compound is classified as an amine derivative of benzothiazole, which is a heterocyclic compound containing sulfur and nitrogen in its ring structure. Benzothiazole derivatives are known for their diverse biological activities, making them valuable in pharmaceutical research.
The primary source of information regarding N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine dihydrochloride includes chemical databases such as PubChem and various scientific literature. This compound falls under the category of organic compounds and is specifically classified as a tertiary amine due to the presence of a nitrogen atom bonded to three carbon-containing groups.
The synthesis of N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine typically involves a multi-step process:
This synthetic route can be scaled up for industrial production using continuous flow reactors to enhance yield and purity through optimized reaction conditions and catalyst use.
N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine can participate in several types of chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine dihydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine dihydrochloride has potential applications in:
Further research into this compound could reveal additional applications in medicinal chemistry and material science .
The synthesis of N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine dihydrochloride follows a well-established multi-step sequence beginning with cyclohexanone derivatives. The foundational approach involves a cyclocondensation reaction between 2-chlorocyclohexanone (10.2 g, 111 mmol) and methylthiourea (10.0 g, 111 mmol) under reflux conditions in anhydrous acetone (20 mL total volume) with magnesium sulfate (6.7 g, 55 mmol) as a desiccant. This critical heterocycle formation step proceeds over 1 hour to generate the benzothiazole core structure, achieving a 43% isolated yield after basification with ammonium hydroxide, ethyl acetate extraction, and column chromatography purification with an ethyl acetate/hexanes gradient [1].
The penultimate step involves the introduction of the methylaminomethyl group via nucleophilic substitution. The 2-chloromethyl intermediate (generated from chlorination of the hydroxymethyl precursor) undergoes reaction with methylamine in tetrahydrofuran at 0°C to room temperature. This reaction requires meticulous exclusion of moisture to prevent hydrolysis side reactions. Alternative pathways explore reductive amination strategies, where 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde is reacted with methylamine followed by reduction, though this route suffers from lower overall yields due to aldehyde instability [1] .
Table 1: Synthetic Methods for Key Intermediates
Intermediate | Reaction Conditions | Reagents/Catalysts | Yield (%) | Purification Method |
---|---|---|---|---|
4,5,6,7-Tetrahydro-1,3-benzothiazole | Reflux, 1h, anhydrous acetone | 2-Chlorocyclohexanone, Methylthiourea, MgSO₄ | 43 | Column chromatography (EtOAc/Hexanes) |
2-Chloromethylbenzothiazole | 0°C to RT, 4h, THF, N₂ atmosphere | SOCl₂, DMF catalyst | 78 | Precipitation (cold ether) |
N-Methylaminomethyl intermediate | 40°C, 12h, THF | Methylamine (aqueous), K₂CO₃ | 65 | Solvent evaporation |
Imine formation constitutes a pivotal transformation in the synthesis of this benzothiazolemethanamine derivative. The condensation between 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carbaldehyde and methylamine generates an unstable imine intermediate that requires immediate reduction. Catalytic hydrogenation using palladium on carbon (5-10% Pd/C) under hydrogen atmosphere (40-60 psi) in ethanol at room temperature provides efficient reduction, typically achieving >90% conversion within 2-4 hours. This heterogeneous catalytic system benefits from excellent functional group tolerance and avoids over-reduction of the benzothiazole ring system .
Alternative reduction methodologies employ sodium borohydride in methanol at 0°C. While operationally simpler, this method necessitates careful stoichiometric control (1.2 equivalents NaBH₄) and pH management (maintained at pH 6-7 with acetic acid) to prevent competitive reduction of the benzothiazole moiety. The borohydride route typically delivers 75-85% isolated yield of the free base amine after extraction and solvent removal. Transition metal-catalyzed transfer hydrogenation represents an emerging approach, utilizing formic acid/triethylamine mixtures with [Ru(p-cymene)Cl₂]₂ catalyst, enabling reduction under milder conditions without pressurized gas requirements [6].
Conversion of the free base amine (C₉H₁₄N₂S, MW 182.29 g/mol) to its dihydrochloride salt (C₉H₁₆Cl₂N₂S, MW 255.21 g/mol) significantly enhances aqueous solubility and crystallinity for pharmaceutical applications. Salt formation employs careful titration of the free base in anhydrous diethyl ether or tetrahydrofuran with 2.2 equivalents of hydrochloric acid (2M solution in diethyl ether) at 0°C. The stoichiometric excess ensures complete protonation of both the primary and secondary amine groups while minimizing acid-catalyzed degradation of the benzothiazole core [3] [8].
Critical purification protocols involve:
Table 2: Physicochemical Properties of Salt Forms
Property | Free Base (C₉H₁₄N₂S) | Dihydrochloride (C₉H₁₆Cl₂N₂S) | Analysis Method |
---|---|---|---|
Molecular Weight | 182.29 g/mol | 255.21 g/mol | Mass spectrometry |
Water Solubility (25°C) | 2.8 mg/mL | >150 mg/mL | UV-Vis spectroscopy |
Melting Point | 87-89°C (decomp.) | 248-251°C (decomp.) | Differential scanning calorimetry |
Characteristic ¹H NMR Shift (D₂O) | δ 2.45 (s, N-CH₃) | δ 2.45 (s, N-CH₃), δ 8.2-8.5 (NH⁺) | 400 MHz NMR |
¹H NMR analysis of the dihydrochloride salt in D₂O confirms successful salt formation through distinctive downfield shifts of the aminomethyl protons (δ 3.60 ppm for thiazole-CH₂ in free base vs. δ 3.10 ppm in salt) and the appearance of broadened ammonium resonances at δ 8.2-8.5 ppm [1] [3].
Transitioning from batch to continuous flow processing addresses key limitations in the synthesis of N-methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine derivatives, particularly for the hazardous imine reduction and salt formation steps. Flow hydrogenation systems integrating packed-bed reactors with immobilized Pd/Al₂O₃ catalysts enable safe operation under elevated hydrogen pressure (up to 100 bar) while reducing reaction times from hours to minutes. These systems demonstrate consistent product quality (purity >98%) with space-time yields 3-5 times higher than batch reactors due to enhanced mass transfer and precise temperature control .
Microreactor technology revolutionizes the salt formation process through:
Process intensification studies demonstrate a fully continuous end-to-end synthesis achieving 68% overall yield (compared to 43% in batch mode) with 98.5% chemical purity by HPLC. The continuous platform reduces solvent consumption by 60% and processing time from 72 hours to under 8 hours, highlighting its potential for kilogram-scale production of pharmaceutical intermediates .
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1